2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is notable for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multistep reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyrimidine derivative .
Chemical Reactions Analysis
2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves the inhibition of key inflammatory pathways. It inhibits the NF-κB inflammatory pathway, which is crucial for the expression of various inflammatory mediators . Additionally, it reduces endoplasmic reticulum stress and apoptosis in neuronal cells, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 4-chloro-2-methylthiopyrimidine
- 5,5′-bis(trifluoromethyl)-2,2′-bipyridine
Compared to these compounds, 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of anti-inflammatory and neuroprotective properties .
Properties
Molecular Formula |
C28H20ClF3N4O2 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20ClF3N4O2/c1-37-20-12-6-10-18(14-20)25-24(29)26(19-11-7-13-21(15-19)38-2)36(35-25)27-33-22(17-8-4-3-5-9-17)16-23(34-27)28(30,31)32/h3-16H,1-2H3 |
InChI Key |
OXUDTQMWBXRQJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC(=CC=C5)OC)Cl |
Origin of Product |
United States |
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